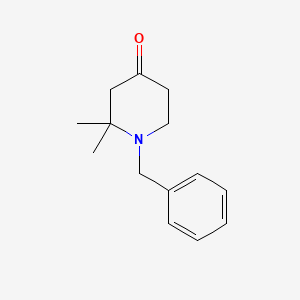

1-Benzyl-2,2-dimethylpiperidin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2,2-dimethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-14(2)10-13(16)8-9-15(14)11-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCCSKIRCJMSMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CCN1CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399000 | |

| Record name | 1-benzyl-2,2-dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117623-46-8 | |

| Record name | 1-benzyl-2,2-dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzyl-2,2-dimethylpiperidin-4-one synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. Piperidin-4-one scaffolds are crucial intermediates for a variety of pharmacologically active compounds.[1][2] This document delves into the prevalent synthetic strategies, with a detailed focus on a modern and efficient approach. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical applicability for researchers and drug development professionals.

Introduction: The Significance of the Piperidin-4-one Scaffold

The piperidine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of natural products and synthetic drugs.[2][3] The introduction of a ketone at the 4-position creates a versatile intermediate, 4-piperidone, which serves as a cornerstone for the synthesis of numerous therapeutic agents, including potent analgesics like fentanyl and its analogs, as well as antipsychotics and antihistamines.[1][4]

The specific target of this guide, this compound, incorporates several key structural features:

-

The N-benzyl group serves as a common protecting group for the piperidine nitrogen, which can be readily removed via hydrogenolysis.[4] This allows for further functionalization at the nitrogen position.

-

The 2,2-dimethyl substitution introduces steric hindrance adjacent to the nitrogen atom. Such substitutions are less common and can significantly influence the pharmacological profile of derivative compounds by altering their binding affinity, metabolic stability, and lipophilicity.[1] The synthesis of such asymmetrically substituted piperidones has traditionally been challenging.[1]

Given the importance of this structural motif, robust and scalable synthetic routes are of high interest to the scientific community.

Strategic Analysis of Synthetic Pathways

Several classical and modern approaches can be envisioned for the construction of the this compound core.

The Dieckmann Condensation Approach

A historically significant and widely used method for synthesizing 4-piperidones is the Dieckmann condensation.[3] This intramolecular cyclization of a diester in the presence of a base forms a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the target cyclic ketone.[5][6]

The general pathway is illustrated below:

Caption: General Dieckmann condensation route to 1-Benzyl-4-piperidone.

While effective for the parent 1-Benzyl-4-piperidone, introducing the 2,2-dimethyl groups via this route would require a more complex starting amine or α,β-unsaturated ester, complicating the synthesis.

Direct N-Benzylation

An alternative strategy involves the direct N-alkylation of a pre-formed 2,2-dimethylpiperidin-4-one. This approach is straightforward if the dimethylated piperidone is readily available. The reaction typically involves treating the secondary amine with benzyl bromide or benzyl chloride in the presence of a base to neutralize the resulting hydrohalic acid.[5]

Caption: N-Benzylation of 2,2-dimethylpiperidin-4-one.

The primary challenge of this pathway lies in the efficient synthesis of the 2,2-dimethylpiperidin-4-one starting material.[7][8]

A Modern Approach: Reduction of a Tetrahydropyridin-4-ylidene Ammonium Salt

A more recent and highly effective method involves the preparation and subsequent reduction of a tetrahydropyridin-4-ylidene ammonium salt. This innovative approach allows for the construction of asymmetrically substituted piperidones with good yields and control. A process described in a European patent provides a direct pathway to the target molecule.[1]

This pathway begins with the reaction of piperidinium thiocyanate and mesityl oxide to form a key thione intermediate, which is then N-benzylated and subsequently reduced to yield the final product.[1]

Featured Synthesis Pathway: From Mesityl Oxide

This section provides a detailed, step-by-step guide based on the modern approach, which offers an efficient route to the target compound.[1] The overall transformation is a multi-step process.

Reaction Scheme

Caption: Two-stage synthesis of the target compound.

Step-by-Step Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, adhering to all safety precautions.

Step 1: Synthesis of 5,6-Dihydro-6,6-dimethyl-4-(piperidin-1-yl)pyridine-2(1H)-thione

This initial step involves a condensation reaction to form the core heterocyclic structure.

-

Rationale: This reaction constructs the dihydropyridine-thione ring system, incorporating the gem-dimethyl group from mesityl oxide. Piperidinium thiocyanate serves as the source for both the piperidine moiety and the thione group.

Protocol:

-

Combine piperidinium thiocyanate (0.23 mol) and mesityl oxide (0.45 mol) in bromobenzene (175 ml) in a reaction vessel equipped with a reflux condenser and magnetic stirrer.

-

Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the product through appropriate workup procedures, which may include filtration, washing with a suitable solvent (e.g., diethyl ether), and drying under vacuum.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Piperidinium thiocyanate | 1.0 | 144.24 | 32.5 g |

| Mesityl Oxide | ~2.0 | 98.14 | 45 g |

| Bromobenzene | - | 157.01 | 175 mL |

Step 2: Synthesis of 1-Benzyl-2,2-dimethyl-piperidin-4-one

This step involves the N-benzylation of the intermediate followed by a reductive workup to yield the final ketone.

-

Rationale: The intermediate from Step 1 is treated with benzyl bromide to introduce the N-benzyl group. The subsequent reduction step, potentially using a reagent like Raney Nickel, converts the dihydropyridine-thione moiety into the desired piperidin-4-one.[1]

Protocol:

-

Suspend the thione intermediate from Step 1 in a suitable aprotic solvent (e.g., acetonitrile) in a reaction flask.

-

Add benzyl bromide to the mixture.

-

Heat the reaction mixture under reflux until TLC indicates the consumption of the starting material.

-

Cool the mixture and prepare for the reduction step.

-

Introduce a reducing agent, such as deactivated Raney Nickel, to the reaction mixture. The reduction is often carried out under a hydrogen atmosphere or with a hydride source.[1]

-

After the reduction is complete, filter off the catalyst.

-

Purify the crude product using standard techniques such as column chromatography or distillation under reduced pressure to obtain pure 1-Benzyl-2,2-dimethyl-piperidin-4-one.

| Reagent | Molar Eq. | MW ( g/mol ) | Notes |

| Thione Intermediate | 1.0 | - | Product from Step 1 |

| Benzyl Bromide | ~1.1 | 171.04 | Added for N-benzylation |

| Reducing Agent | - | - | e.g., Raney Nickel |

| Solvent | - | - | e.g., Acetonitrile |

Conclusion

The synthesis of this compound represents an important challenge in medicinal chemistry due to the asymmetric substitution pattern. While classical methods like the Dieckmann condensation provide a conceptual framework, modern approaches offer a more direct and efficient route. The featured pathway, involving the formation and subsequent reduction of a substituted dihydropyridine intermediate, demonstrates an effective strategy for accessing this valuable building block.[1] This guide provides the necessary theoretical foundation and practical protocols to empower researchers in their efforts to synthesize novel piperidine-based compounds for drug discovery.

References

-

Piperidine Synthesis. (n.d.). Defense Technical Information Center. Retrieved January 17, 2026, from [Link]

-

PROCESS FOR PREPARING A PIPERIDIN-4-ONE. (2018). European Patent Office. EP 3666757 A1. Retrieved January 17, 2026, from [Link]

- Watson, P. S., Jiang, B., & Scott, B. (2000). One-pot Synthesis of Functionalized piperid-4-ones: A Four-Component Condensation. Organic Letters, 2(23), 3679–3681.

- Marson, C. M., & Risi, C. D. (2014). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Organic & Biomolecular Chemistry, 12(30), 5727–5736.

-

Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness Discussion Board. Retrieved January 17, 2026, from [Link]

- Method for preparing 4-piperidyl piperidine. (2005). Google Patents. CN1583742A.

- Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (2019). Organic Process Research & Development, 23(9), 1938-1944.

- Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 284-307.

-

Process scale-up of cis-N-Benzyl-3-methylamino-4-methylpiperidine. (n.d.). Carbogen Amcis. Retrieved January 17, 2026, from [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (1987). Defense Technical Information Center. Retrieved January 17, 2026, from [Link]

- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.

-

2,2-Dimethylpiperidin-4-one hydrochloride. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

- Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2011). International Journal of ChemTech Research, 3(2), 604-609.

- Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. (2013). RSC Advances, 3(45), 22961-22967.

- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(2), 79-88.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Page loading... [guidechem.com]

- 5. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 6. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. 2,2-Dimethylpiperidin-4-one hydrochloride [myskinrecipes.com]

- 8. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-2,2-dimethylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-2,2-dimethylpiperidin-4-one is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. As a structural analog of the widely utilized synthetic intermediate, 1-benzyl-4-piperidone, this compound presents a unique scaffold for the design of novel therapeutic agents. The introduction of gem-dimethyl groups at the C-2 position sterically hinders the piperidine ring, which can profoundly influence its conformational flexibility, metabolic stability, and pharmacological activity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and predictive insights to support its application in research and synthesis.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise molecular structure and identity.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 117623-46-8 | [1] |

| Molecular Formula | C₁₄H₁₉NO | [1] |

| Molecular Weight | 217.31 g/mol | [1] |

| SMILES | CC1(C)CC(=O)CCN1CC2=CC=CC=C2 | [1] |

Core Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug design.

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes | Source |

| Melting Point | Not available | - | |

| Boiling Point | 317.995 °C at 760 mmHg | Predicted | [2] |

| Density | 1.031 g/cm³ | Predicted | [2] |

| Flash Point | 136.723 °C | Predicted | [2] |

| pKa | 7.14 ± 0.40 | Predicted | [2] |

| Solubility | Not available | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO.[3] |

Spectroscopic Characterization

Expected ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm, integrating to 5 protons, corresponding to the phenyl group.

-

Benzylic Protons: A singlet at approximately 3.5-3.7 ppm, integrating to 2 protons, for the -CH₂- group attached to the nitrogen.

-

Piperidine Ring Protons: A series of multiplets in the aliphatic region (approximately 2.0-3.0 ppm) for the protons on the piperidine ring. The presence of the gem-dimethyl group at C-2 will simplify the splitting patterns of adjacent protons compared to 1-benzyl-4-piperidone.

-

Methyl Protons: A singlet at approximately 1.0-1.2 ppm, integrating to 6 protons, corresponding to the two methyl groups at the C-2 position.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon: A signal in the downfield region, typically around 208-212 ppm, for the ketone carbonyl carbon (C-4).

-

Aromatic Carbons: Several signals in the range of 127-138 ppm for the carbons of the phenyl group.

-

Benzylic Carbon: A signal around 63 ppm for the benzylic carbon.

-

Piperidine Ring Carbons: Signals in the aliphatic region (approximately 30-60 ppm) for the carbons of the piperidine ring. The C-2 carbon will be a quaternary carbon and is expected to appear around 50-55 ppm.

-

Methyl Carbons: A signal in the upfield region, around 25-30 ppm, for the two equivalent methyl carbons.

Expected IR Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch: A strong, sharp absorption band in the region of 1710-1720 cm⁻¹ corresponding to the ketone carbonyl group.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ for the C-H bonds of the phenyl group.

-

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ for the C-H bonds of the piperidine ring, benzylic methylene, and methyl groups.

-

C-N Stretch: A medium intensity band in the region of 1100-1200 cm⁻¹.

Expected Mass Spectrum

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 217, corresponding to the molecular weight of the compound.

-

Major Fragmentation: A prominent peak at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺). Another likely fragmentation would involve the loss of the benzyl group, leading to a fragment at m/z = 126.

Experimental Protocols

The following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties discussed.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the solid in a mortar and pestle.

-

Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[3][4]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Place a small amount (a few milliliters) of liquid this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.

-

Attach the test tube to a thermometer and suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.

-

Observe a steady stream of bubbles emerging from the open end of the capillary tube.

-

Stop heating and allow the apparatus to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5][6]

Caption: Workflow for Boiling Point Determination.

Solubility Determination

Principle: Solubility is determined by observing the dissolution of a solute in a solvent to form a homogeneous solution.

Apparatus:

-

Small test tubes

-

Vortex mixer (optional)

-

Graduated pipettes

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.

-

To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, DMSO, acetone, hexane).

-

Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by flicking the test tube.

-

Visually inspect the mixture to determine if the solid has completely dissolved.

-

If the compound dissolves, it is considered soluble in that solvent under the tested conditions. If not, it is considered insoluble or sparingly soluble.[7][8]

Spectroscopic Analysis Protocols

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[9]

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.[10][11]

-

Sample Preparation (Neat Liquid): Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: Place the salt plates in the sample holder of the IR spectrometer.

-

Acquisition: Record the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).[12]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide provides a solid foundation based on known identifiers, predicted values, and established analytical protocols. The structural modifications compared to its parent compound, 1-benzyl-4-piperidone, suggest altered steric and electronic properties that warrant further investigation. The predictive spectroscopic data and detailed experimental workflows presented herein are intended to empower researchers to confidently synthesize, characterize, and utilize this promising chemical entity in their scientific endeavors.

References

-

Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

University of Calgary. Melting point determination. [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

-

[No Title Available]. [Link]

-

[No Title Available]. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

MedPharma. (2025, April 15). To determine the melting point of given organic compound. [Link]

-

[No Title Available]. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

[No Title Available]. [Link]

-

[No Title Available]. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

LookChem. Cas 173186-91-9,1-BENZYL-3,3-DIMETHYL-PIPERIDIN-4-ONE. [Link]

-

[No Title Available]. [Link]

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

PubChem. 1-Benzyl-4-piperidone. [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

[No Title Available]. [Link]

-

ResearchGate. How to Prepare Samples for NMR. [Link]

-

ACS Reagent Chemicals. (2017, February 28). Infrared Spectroscopy. [Link]

Sources

- 1. This compound 95% | CAS: 117623-46-8 | AChemBlock [achemblock.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. mzCloud – N Benzyl 4 piperidone [mzcloud.org]

- 5. 1-苄基-4-哌啶酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]

- 8. Energy-dependent dissociation of benzylpyridinium ions in an ion-trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-Benzyl-4-piperidone(3612-20-2) 1H NMR [m.chemicalbook.com]

- 10. 1-Benzyl-4-hydroxypiperidine(4727-72-4) 1H NMR spectrum [chemicalbook.com]

- 11. 4-Benzylpiperidine [webbook.nist.gov]

- 12. Random Forest Classification of Multitemporal Landsat 8 Spectral Data and Phenology Metrics for Land Cover Mapping in the Sonoran and Mojave Deserts [mdpi.com]

An In-Depth Technical Guide to 1-Benzyl-2,2-dimethylpiperidin-4-one (CAS Number: 117623-46-8)

A Core Building Block for Advanced Pharmaceutical Scaffolds

Authored by: Your Senior Application Scientist

This technical guide provides a comprehensive overview of 1-Benzyl-2,2-dimethylpiperidin-4-one, a heterocyclic ketone of significant interest to researchers and professionals in drug discovery and organic synthesis. We will delve into its synthesis, structural characteristics, reactivity, and its potential as a pivotal intermediate in the development of novel therapeutics.

Introduction: The Significance of the N-Benzylpiperidone Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key binding interactions have made it a privileged scaffold in medicinal chemistry. The introduction of a benzyl group on the piperidine nitrogen, as seen in this compound, offers several advantages. The benzyl group can serve as a protecting group that can be readily removed, or it can act as a crucial pharmacophoric element, providing lipophilicity and the potential for aromatic interactions with biological targets.[3]

The presence of gem-dimethyl groups at the C2 position introduces steric bulk, which can influence the molecule's conformation and metabolic stability. This unique substitution pattern makes this compound a valuable and underexplored building block for creating novel chemical entities with potentially enhanced pharmacological profiles.

Synthesis and Mechanistic Insights

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a robust synthetic strategy can be devised based on well-established methodologies for the synthesis of related N-benzyl-4-piperidones.[4][5] A common and effective approach involves the N-benzylation of a pre-formed 2,2-dimethylpiperidin-4-one precursor.

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be achieved through a two-step process starting from 2,2-dimethylpiperidin-4-one hydrochloride.

Sources

- 1. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 1-Benzyl-2,2-dimethylpiperidin-4-one: Structure, Characterization, and Analysis

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the synthetic building block, 1-Benzyl-2,2-dimethylpiperidin-4-one (CAS No. 117623-46-8).[1][2][3] As a specialized piperidine derivative, this compound holds potential in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document serves as a predictive guide grounded in foundational spectroscopic principles and comparative data from analogous structures. We will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into data acquisition protocols and spectral interpretation for researchers, scientists, and professionals in drug development.

Introduction: The Structural Significance of a Substituted Piperidone

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. The title compound, this compound, combines this core with specific substitutions that significantly influence its chemical properties:

-

N-Benzyl Group: Protects the secondary amine, increases lipophilicity, and introduces aromatic interactions.

-

C4-Ketone: Provides a reactive handle for further synthetic transformations, such as reductive amination or aldol condensations.

-

C2-Gem-Dimethyl Group: Introduces steric bulk, which locks the conformation of the piperidine ring and removes the alpha-proton, preventing enolization at that position and simplifying subsequent reaction pathways.

Accurate spectroscopic characterization is paramount for verifying the successful synthesis of this target and for ensuring its purity before use in downstream applications. This guide establishes a reliable spectroscopic baseline for this important, yet under-documented, chemical entity.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Basis

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of protons in a molecule.[4][5] The chemical shift (δ) of a proton is influenced by the electron density around it; nearby electronegative atoms or unsaturated groups cause deshielding and a shift to a higher ppm value.[4] Spin-spin coupling (multiplicity) reveals the number of neighboring protons, following the n+1 rule for simple systems.

Experimental Protocol: Acquiring a High-Quality Spectrum

A standardized protocol ensures reproducibility and accurate data interpretation.[6]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).[4]

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. The higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition: Acquire the spectrum using a standard one-pulse sequence. Key parameters include:

-

Spectral Width: ~12 to 16 ppm.

-

Acquisition Time: 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of protons.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum manually or automatically. Integrate the peaks to determine the relative ratios of protons.

Predicted Spectrum and Interpretation

The presence of the gem-dimethyl group at the C2 position simplifies the spectrum compared to its non-methylated analog, 1-benzyl-4-piperidone. The chair conformation of the piperidine ring will likely lead to distinct signals for axial and equatorial protons on the C3 and C5 methylenes.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Atom Label(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H12, H13, H14, H15, H16 | 7.25 - 7.40 | Multiplet (m) | 5H | Aromatic protons (Benzyl) |

| H8 | ~3.60 | Singlet (s) | 2H | Benzylic methylene (N-CH₂-Ph) |

| H6 | ~2.80 | Triplet-like (t) | 2H | Piperidine methylene (adjacent to N) |

| H5 | ~2.65 | Triplet-like (t) | 2H | Piperidine methylene (adjacent to C=O) |

| H3 | ~2.50 | Singlet (s) | 2H | Piperidine methylene (adjacent to C(CH₃)₂) |

| H10, H11 | ~1.10 | Singlet (s) | 6H | Gem-dimethyl protons |

Causality and Insights:

-

Aromatic Region (7.25 - 7.40 ppm): The five protons of the benzyl group will appear as a complex multiplet, typical for a monosubstituted benzene ring.

-

Benzylic Methylene (~3.60 ppm): The two protons on C8 are chemically equivalent and have no adjacent protons, resulting in a sharp singlet. This is a key signature of the N-benzyl group.

-

Piperidine Protons (2.50 - 2.80 ppm):

-

The protons at C3 are adjacent to the quaternary C2 carbon, which has no protons. Therefore, they will not be split and should appear as a singlet.

-

The protons at C5 and C6 are adjacent to other methylene groups and would typically show triplet-like splitting patterns. The protons at C6, being adjacent to the electron-withdrawing nitrogen, are expected to be slightly further downfield than the C5 protons, which are adjacent to the carbonyl group.

-

-

Gem-Dimethyl Group (~1.10 ppm): The six protons of the two methyl groups at C2 are equivalent and have no neighboring protons to couple with. This will give rise to a strong, sharp singlet, integrating to 6H, which is the most unambiguous signal for this specific molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Basis

¹³C NMR spectroscopy maps the carbon framework of a molecule.[7] Since the natural abundance of the ¹³C isotope is low (~1.1%), ¹³C-¹³C coupling is negligible.[7] Spectra are typically acquired with broadband proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[7][8] The chemical shift is highly sensitive to the carbon's hybridization and electronic environment.[7]

Experimental Protocol: Standard Acquisition

The protocol is similar to ¹H NMR but requires adjustments for the lower sensitivity of the ¹³C nucleus.[9][10]

-

Sample Preparation: A more concentrated sample is beneficial, typically 20-50 mg in ~0.6 mL of deuterated solvent.

-

Instrument Setup: Use a spectrometer operating at a ¹³C frequency of 100 MHz or higher (corresponding to a 400 MHz ¹H instrument).

-

Acquisition: A standard proton-decoupled pulse sequence is used.

-

Spectral Width: 0 - 220 ppm, to encompass carbonyl carbons.[7]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration, though ¹³C NMR is generally not used for quantitative analysis without specific parameter optimization.[7][11]

-

Number of Scans: A significantly higher number of scans (e.g., 256 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

-

Processing: Standard Fourier transform and phasing are applied.

Predicted Spectrum and Interpretation

The molecule has 14 carbon atoms, but due to symmetry in the phenyl ring (C12/C16 and C13/C15 are equivalent), we predict a total of 11 distinct signals in the proton-decoupled spectrum.

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Atom Label(s) | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C4 | ~208 | Carbonyl Carbon (C=O) |

| C9 | ~138 | Aromatic Quaternary (ipso-C) |

| C14 | ~129 | Aromatic CH (para-C) |

| C12, C16 | ~128.5 | Aromatic CH (ortho-C) |

| C13, C15 | ~127.5 | Aromatic CH (meta-C) |

| C8 | ~63 | Benzylic Methylene (N-CH₂-Ph) |

| C2 | ~58 | Quaternary Piperidine Carbon (C(CH₃)₂) |

| C6 | ~55 | Piperidine Methylene (N-CH₂) |

| C5 | ~41 | Piperidine Methylene (CH₂-C=O) |

| C3 | ~35 | Piperidine Methylene (CH₂-C(CH₃)₂) |

| C10, C11 | ~25 | Gem-dimethyl Carbons |

Causality and Insights:

-

Carbonyl Carbon (~208 ppm): The ketone carbon is the most deshielded carbon and will appear furthest downfield, a characteristic feature of piperidones.

-

Aromatic Carbons (127-138 ppm): The six aromatic carbons will give four signals: one for the ipso-carbon (C9) attached to the methylene group, and three for the ortho, meta, and para CH carbons.

-

Aliphatic Carbons (25-63 ppm):

-

The benzylic methylene (C8) is downfield due to its attachment to both the nitrogen and the phenyl ring.

-

The quaternary carbon (C2) is also significantly downfield due to being bonded to nitrogen and two other carbons.

-

The remaining piperidine methylenes (C3, C5, C6) will have distinct shifts based on their proximity to the nitrogen, carbonyl, and gem-dimethyl groups.

-

The gem-dimethyl carbons (C10, C11) will be the most shielded, appearing furthest upfield in the aliphatic region.

-

Infrared (IR) Spectroscopy

Theoretical Basis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[12] The frequency of absorption is characteristic of the specific bonds and functional groups present, making it an excellent tool for functional group identification.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.[13]

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[14]

-

Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of this compound directly onto the ATR crystal.

-

Sample Scan: Apply pressure with the ATR anvil to ensure good contact and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum.

-

Data Presentation: The spectrum is usually plotted as percent transmittance (%T) versus wavenumber (cm⁻¹).

Predicted Spectrum and Interpretation

The IR spectrum will be dominated by a few key, strong absorptions that serve as a fingerprint for the molecule's primary functional groups.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

|---|---|---|---|

| 3050 - 3030 | Medium | C-H Stretch | Aromatic (Benzyl) |

| 2980 - 2850 | Medium-Strong | C-H Stretch | Aliphatic (Piperidine & -CH₃) |

| ~1715 | Strong | C=O Stretch | Ketone |

| 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1150 | Medium-Strong | C-N Stretch | Tertiary Amine |

Causality and Insights:

-

C=O Stretch (~1715 cm⁻¹): The most prominent and diagnostic peak will be the strong absorption from the ketone carbonyl stretch. Its position is characteristic of a six-membered cyclic ketone.

-

C-H Stretches (2850-3050 cm⁻¹): This region will show multiple peaks. The absorptions just above 3000 cm⁻¹ are characteristic of the sp² C-H bonds of the aromatic ring, while the stronger absorptions just below 3000 cm⁻¹ are from the numerous sp³ C-H bonds of the piperidine ring and methyl groups.

-

Aromatic C=C Stretches (1450-1600 cm⁻¹): A series of "picket fence" peaks in this region confirms the presence of the benzene ring.

Mass Spectrometry (MS)

Theoretical Basis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, ejecting an electron to form a molecular ion (M⁺•).[15] This high-energy ion often fragments in a predictable manner, providing a unique fragmentation pattern that acts as a molecular fingerprint and offers structural clues.[16]

Experimental Protocol: GC-MS with Electron Ionization

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile, thermally stable compounds like this one.[17]

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[18]

-

GC Separation:

-

Injector: Inject 1 µL of the sample into a GC with the injector temperature set to ~250-280°C.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient is used, for example, starting at 100°C, holding for 1 minute, then ramping at 15°C/min to 300°C and holding for 5 minutes.

-

-

MS Analysis:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-500.

-

Transfer Line Temperature: Set to ~280°C to prevent condensation.

-

Predicted Spectrum and Interpretation

The molecular weight of this compound (C₁₄H₁₉NO) is 217.31 g/mol . The mass spectrum should show a molecular ion peak at m/z = 217. The fragmentation will be dominated by cleavages that form stable ions, particularly the tropylium ion and cleavages alpha to the nitrogen atom.

Table 4: Predicted Key Mass Fragments (EI-MS)

| m/z | Proposed Fragment Identity | Comments |

|---|---|---|

| 217 | [C₁₄H₁₉NO]⁺• | Molecular Ion (M⁺•) |

| 202 | [M - CH₃]⁺ | Loss of a methyl group |

| 126 | [M - C₇H₇]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion; often the base peak |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage next to N and loss of benzyl |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage next to N |

Major Fragmentation Pathways

The fragmentation is driven by the stability of the resulting cations. The two most likely primary fragmentation events are:

-

Benzylic Cleavage: Cleavage of the C8-C9 bond is highly favorable, as it generates the very stable benzyl cation, which rearranges to the tropylium ion at m/z 91 . This is often the most intense peak (the base peak) in the spectrum of N-benzyl compounds.

-

Alpha-Cleavage: Cleavage of the bond between C2 and C3 is also favorable due to the stabilization of the positive charge by the nitrogen atom. This would lead to a fragment at m/z 58 ([CH₂=N(CH₃)₂]⁺ equivalent).

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic analysis of this compound. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently verify the identity and purity of this valuable synthetic intermediate. The detailed protocols offer a standardized approach to data acquisition, ensuring consistency and comparability across laboratories. The interpretation of the data highlights the structural influence of the N-benzyl, C4-keto, and C2-gem-dimethyl functionalities, providing a complete spectroscopic portrait of the molecule. This guide serves as an essential resource for any scientist working with this compound or its derivatives in the fields of organic synthesis and drug discovery.

References

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. UC Davis Mass Spectrometry Facilities. Retrieved from [Link]

- Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from a general university resource, original URL unavailable.

-

U.S. Environmental Protection Agency. (n.d.). EPA Manual for Organics Analysis Using Gas Chromatography-Mass Spectrometry. EPA. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

- MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from a professional network resource, original URL unavailable.

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex.... Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-piperidone. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-piperidylamine. PubChem. Retrieved from [Link]

- Williams, T. D. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from a university resource, original URL unavailable.

- California State University, Los Angeles. (n.d.). GC-MS procedure and background. Retrieved from a university resource, original URL unavailable.

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

- Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

-

ChemSigma. (n.d.). This compound. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

- Mahanthappa, M. K., & Taton, T. A. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1764–1767.

-

National Center for Biotechnology Information. (n.d.). 2,2-Dimethylpiperidine. PubChem. Retrieved from [Link]

- Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products. Royal Society of Chemistry.

-

Massachusetts Institute of Technology. (n.d.). FTIR SPECTROPHOTOMETER. MIT OpenCourseWare. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Benzylpiperidine. PubChem. Retrieved from [Link]

- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(41), 12268–12276.

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

- KNUST Materials Engineering Department. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from a university resource, original URL unavailable.

-

Pennsylvania State University. (n.d.). Fourier Transform Infrared Spectroscopy. Materials Research Institute. Retrieved from [Link]

-

Abdel-Hay, K., et al. (2012). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 29.9 1H NMR Spectroscopy. Retrieved from [Link]

- Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Retrieved from [Link]

- Iwamura, H., & Katritzky, A. R. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

-

Perumal, P. T., et al. (2015). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Benzyl-4-piperidone - Optional[13C NMR]. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-benzyl-2,3-dimethylpiperidin-4-one (C14H19NO). Retrieved from [Link]

-

Foley, D. J., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Benzylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 117623-46-8|this compound|BLD Pharm [bldpharm.com]

- 2. 117623-46-8 Cas No. | this compound hydrochloride | Matrix Scientific [matrixscientific.com]

- 3. This compound 95% | CAS: 117623-46-8 | AChemBlock [achemblock.com]

- 4. acdlabs.com [acdlabs.com]

- 5. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.uiowa.edu [chem.uiowa.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. web.mit.edu [web.mit.edu]

- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 14. mse.washington.edu [mse.washington.edu]

- 15. Mass Spectrometry [www2.chemistry.msu.edu]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Sample preparation GC-MS [scioninstruments.com]

- 18. uoguelph.ca [uoguelph.ca]

solubility of 1-Benzyl-2,2-dimethylpiperidin-4-one in common organic solvents

An In-Depth Technical Guide to the Solubility of 1-Benzyl-2,2-dimethylpiperidin-4-one in Common Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a substituted piperidinone of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental solubility data for this specific molecule, this guide leverages data from the closely related parent compound, 1-Benzyl-4-piperidone, to establish a robust theoretical framework for predicting its solubility in common organic solvents. Furthermore, this document furnishes detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers to generate accurate data for their specific applications. The guide is structured to provide both theoretical insights and practical, actionable methodologies for scientists and professionals in the field.

Introduction to this compound

This compound (CAS No. 117623-46-8) is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry. Its structure features a piperidin-4-one core, N-benzylated for lipophilicity, and gem-dimethyl substitution at the C2 position. This substitution is significant as it sterically hinders the adjacent nitrogen atom and increases the overall non-polar character of the molecule compared to its parent compound, 1-Benzyl-4-piperidone (CAS No. 3612-20-2).[1][2] Understanding the solubility of this compound is paramount for its application in organic synthesis, purification, formulation, and biological screening.[3]

Molecular Structure Analysis:

-

Piperidin-4-one Core: A polar heterocyclic ketone capable of acting as a hydrogen bond acceptor.

-

N-Benzyl Group: A large, non-polar aromatic moiety that significantly contributes to the molecule's hydrophobicity and favors solubility in non-polar and aromatic solvents.[1]

-

Gem-Dimethyl Group (C2): These two methyl groups enhance the lipophilicity and steric bulk of the molecule, which is expected to decrease its solubility in polar solvents compared to the non-dimethylated analogue.

The interplay of these structural features dictates the compound's overall polarity and, consequently, its solubility profile across a spectrum of organic solvents. The general principle of "like dissolves like" serves as a primary guideline for predicting its solubility.[4][5]

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not widely published, we can extrapolate a reliable qualitative and estimated quantitative profile from its parent compound, 1-Benzyl-4-piperidone, and fundamental chemical principles. 1-Benzyl-4-piperidone is reported to be highly soluble in common organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), as well as in aromatic hydrocarbons such as toluene and xylene.[1] It is, however, generally insoluble or only slightly soluble in water.[1][6]

The addition of the two methyl groups in this compound is expected to further enhance its solubility in non-polar solvents and decrease its solubility in polar solvents.

Table 1: Predicted Qualitative and Estimated Quantitative Solubility of this compound at Ambient Temperature

| Solvent Class | Solvent | Predicted Qualitative Solubility | Estimated Solubility Range (mg/mL) | Rationale |

| Polar Protic | Methanol | Soluble | 20 - 50 | The polar alcohol can interact with the ketone, but the increased lipophilicity from the dimethyl groups reduces solubility compared to the parent compound. |

| Ethanol | Soluble | 20 - 50 | Similar to methanol, with slightly lower solubility expected due to ethanol's lower polarity. | |

| Water | Insoluble | < 1 | The large non-polar benzyl and dimethyl groups dominate, leading to poor aqueous solubility.[1] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | > 100 | Strong polar aprotic solvent capable of solvating the polar ketone and accommodating the non-polar regions. |

| Dimethylformamide (DMF) | Highly Soluble | > 100 | Similar to DMSO, an excellent solvent for a wide range of organic molecules. | |

| Acetonitrile | Moderately Soluble | 10 - 30 | Less polar than DMSO and DMF, resulting in moderate solubility. | |

| Non-Polar / Aromatic | Toluene | Highly Soluble | > 100 | The aromatic nature of toluene strongly interacts with the benzyl group.[1] |

| Xylene | Highly Soluble | > 100 | Similar to toluene, favorable interactions with the benzyl group.[1] | |

| Hexane | Sparingly Soluble | < 5 | While non-polar, the presence of the polar ketone and tertiary amine limits solubility in purely aliphatic hydrocarbons. | |

| Chlorinated | Dichloromethane (DCM) | Highly Soluble | > 100 | An effective solvent for a broad range of organic compounds with moderate polarity. |

| Chloroform | Highly Soluble | > 100 | Similar to DCM in its solvent properties for this class of compounds. | |

| Ethers | Tetrahydrofuran (THF) | Soluble | > 50 | A good solvent for compounds with both polar and non-polar characteristics. |

| Diethyl Ether | Moderately Soluble | 10 - 30 | Less polar than THF, leading to reduced but still significant solubility. | |

| Esters | Ethyl Acetate | Soluble | > 50 | A moderately polar solvent that can effectively solvate the molecule. |

Disclaimer: The quantitative values are expert estimations based on the properties of structurally similar compounds and should be confirmed experimentally.

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following sections detail a robust protocol for both qualitative and quantitative solubility determination.

Logical Workflow for Solubility Assessment

The process begins with a qualitative assessment to identify suitable solvents, followed by a rigorous quantitative determination in the solvents of interest.

Sources

A Technical Guide to the Biological Potential of 1-Benzyl-2,2-dimethylpiperidin-4-one Derivatives

Executive Summary: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] This guide focuses on a specific, promising class: 1-Benzyl-2,2-dimethylpiperidin-4-one derivatives. These compounds have emerged as versatile candidates for drug development, demonstrating a notable spectrum of biological activities, including anticancer, antimicrobial, and neurological effects. We will delve into the synthesis, structure-activity relationships (SAR), and mechanisms of action that underpin their therapeutic potential, providing researchers and drug development professionals with a comprehensive technical overview.

The Privileged Piperidin-4-one Scaffold

The 4-piperidone skeleton is considered a "privileged scaffold" in drug discovery. Its conformational flexibility and the ability to introduce substituents at various positions allow for the fine-tuning of physicochemical properties and biological targets. The introduction of a benzyl group at the N1 position and gem-dimethyl groups at the C2 position creates a core structure with distinct steric and electronic features, serving as a robust template for generating diverse chemical libraries. The carbonyl group at C4 is a key reactive site, facilitating the synthesis of a wide array of derivatives such as oximes, hydrazones, and semicarbazones, which often enhances biological activity.[2][4]

Synthetic Strategies for Derivative Generation

The synthesis of this compound and its derivatives is typically achieved through multi-step reactions. A common and efficient approach is the Mannich reaction, which involves the condensation of an appropriate ketone, an aldehyde (like benzaldehyde), and an amine.[5][6] Modifications to the core structure, such as substitutions on the benzyl ring or derivatization at the C4-carbonyl position, are readily achievable, allowing for systematic exploration of the chemical space to optimize biological activity.

Spectrum of Biological Activities

Derivatives of the this compound core have been investigated for a range of pharmacological effects. The primary areas of interest include their efficacy as anticancer, antimicrobial, and neuroprotective agents.

A significant body of research has focused on the anticancer properties of piperidin-4-one derivatives.[3] These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, including those of the breast, colon, and lung, as well as leukemia.[7][8]

Mechanism of Action: The anticancer effects of these derivatives are often multifactorial. Key mechanisms include:

-

Induction of Apoptosis: Many piperidone derivatives trigger programmed cell death. This is often mediated by increasing the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2), leading to the release of cytochrome c from mitochondria and the subsequent activation of caspases.[9]

-

Cell Cycle Arrest: Compounds can halt the cell cycle at specific checkpoints, such as G1 or G2/M phase, preventing cancer cell proliferation.[9][10]

-

Generation of Reactive Oxygen Species (ROS): Some derivatives induce oxidative stress within cancer cells, leading to cellular damage and apoptosis.[9][10]

-

Inhibition of Signaling Pathways: Piperine, a related natural product containing a piperidine moiety, has been shown to inhibit critical cancer-promoting pathways like PI3K/Akt/mTOR and STAT3.[1][11]

Illustrative Data: The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 3,5-Bis(benzylidene)-4-piperidone | HCT116 (Colon) | Varies (low µM) | [8] |

| Halogenated Curcuminoid Analog | 518A2 (Melanoma) | Varies | [10] |

| Benzhydrylpiperazine Analog | HL-60 (Leukemia) | 16.80 | [12] |

| N-substituted piperidine | Breast Cancer Lines | Varies |

Several studies have highlighted the potent antibacterial and antifungal activities of this compound derivatives.[5][6] These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains like Aspergillus niger and Candida albicans.[4][5][6] The derivatization of the C4-carbonyl group into thiosemicarbazones, for instance, has been shown to significantly enhance antimicrobial potency.[5][13]

Beyond cancer and microbial infections, this chemical scaffold is a foundation for agents with neurological activity. Notably, derivatives of 1-benzylpiperidine are potent and selective acetylcholinesterase (AChE) inhibitors.[14][15][16] AChE inhibitors are a primary treatment for Alzheimer's disease, and compounds based on this scaffold, such as Donepezil, are clinically significant.[2][14] The 1-benzylpiperidine moiety plays a crucial role in binding to the active site of the enzyme. Structure-activity relationship studies have shown that modifications to the benzyl group and the substituent at the C4 position can dramatically alter inhibitory potency and selectivity.[14][16][17]

Additionally, certain derivatives have been investigated as ligands for sigma receptors, suggesting potential applications in treating neurological disorders and as atypical antipsychotics.[18][19]

Mechanistic Insights and Signaling Pathways

Understanding the molecular pathways modulated by these derivatives is critical for rational drug design. In cancer, a common pathway involves the induction of apoptosis through the intrinsic mitochondrial pathway.

// Nodes Compound [label="Piperidone Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Mito [label="Mitochondrial\nStress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax (Pro-apoptotic)\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; CytC [label="Cytochrome c\nRelease", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Casp9 [label="Caspase-9\nActivation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3\nActivation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Compound -> ROS [label=" induces"]; Compound -> Bcl2; Compound -> Bax; ROS -> Mito; Bcl2 -> Mito [arrowhead=tee, label=" inhibits"]; Bax -> Mito [label=" promotes"]; Mito -> CytC; CytC -> Casp9; Casp9 -> Casp3; Casp3 -> Apoptosis; } endomdot Caption: Proposed apoptotic pathway induced by piperidone derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives is highly dependent on their chemical structure. Key SAR insights include:

-

Substitutions on the Benzyl Ring: The presence and position of substituents (e.g., halogens, methoxy groups) on the N-benzyl ring can significantly influence potency. For example, in cholinesterase inhibitors, specific substitutions can enhance binding to the enzyme's active site.[17]

-

Derivatization at C4: The carbonyl group at the C4 position is a critical pharmacophore. Converting it to an oxime, thiosemicarbazone, or incorporating it into a larger heterocyclic system often leads to a marked increase in antimicrobial or anticancer activity.[4][5][20]

-

Stereochemistry: The spatial arrangement of substituents on the piperidine ring can be crucial for receptor binding and biological activity, although this is less explored for the 2,2-dimethyl substituted core.

Key Experimental Protocols for Evaluation

To assess the biological potential of new derivatives, standardized in vitro assays are essential.

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[21]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of the piperidone derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.[21]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Plot absorbance against compound concentration and determine the IC50 value.

Future Directions and Conclusion

The this compound scaffold is a highly versatile and promising platform for the development of new therapeutic agents. The existing research strongly supports its potential in oncology, infectious diseases, and neurology.

Future research should focus on:

-

Lead Optimization: Systematically modifying lead compounds to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways to understand how these compounds exert their effects.

-

In Vivo Studies: Moving the most promising in vitro candidates into preclinical animal models to evaluate their efficacy and safety.[10][14]

References

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). Available from: [Link]

-

Journal of the Serbian Chemical Society. (n.d.). Synthesis, structural characterization and antimicrobial evaluation of some novel piperidin-4-one oxime esters. Available from: [Link]

-

ResearchGate. (2016). Characterization and Antimicrobial Activity of Piperidine-4-one Derivative. Available from: [Link]

-

Awad, D. H., Hamo, S., & Nizam, A. A. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry (JJC). Available from: [Link]

-

Trends in Pharmaceutical Sciences. (2015). Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives using MTT assay. Available from: [Link]

-

National Institutes of Health. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available from: [Link]

-

National Institutes of Health. (n.d.). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Available from: [Link]

-

ResearchGate. (n.d.). The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. Available from: [Link]

-

PubMed. (2018). Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. Available from: [Link]

-

National Institutes of Health. (2023). Extraction, Characterization, and Evaluation of the Cytotoxic Activity of Piperine in Its Isolated form and in Combination with Chemotherapeutics against Gastric Cancer. Available from: [Link]

-

ScienceDirect. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Available from: [Link]

-

Semantic Scholar. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Available from: [Link]

-

Semantic Scholar. (n.d.). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Available from: [Link]

-

PubMed. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Available from: [Link]

-

PubMed. (2005). Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. Available from: [Link]

-

National Institutes of Health. (2023). The Promise of Piperine in Cancer Chemoprevention. Available from: [Link]

-

PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Available from: [Link]

-

PubMed. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Available from: [Link]

-

PubMed Central. (n.d.). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Available from: [Link]

-

Semantic Scholar. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Available from: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-(2-phthalimidoethyl)piperidine and Related Derivatives. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Available from: [Link]

-

Semantic Scholar. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Available from: [Link]

-

Scilit. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available from: [Link]

-

ResearchGate. (2023). Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ 2 -1,2,3-triazoline hydrides. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives | Scilit [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Promise of Piperine in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 14. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide to the Structural Elucidation of 1-Benzyl-2,2-dimethylpiperidin-4-one

Foreword: The Imperative of Structural Certainty

Synthesis: The Genesis of the Molecule

The first step in characterizing a compound is understanding its synthesis. The creation of 1-Benzyl-2,2-dimethylpiperidin-4-one is not merely a theoretical exercise; a specific synthetic route has been outlined in patent literature, providing a tangible basis for its existence and a source of material for analysis.

Patented Synthetic Approach

A process for preparing 2-substituted piperidin-4-ones, including the target molecule, has been detailed.[1] The synthesis involves the reduction of a tetrahydropyridin-4-ylidene ammonium salt. A key example provided is the synthesis of 1-Benzyl-2,2-dimethyl-piperidin-4-one from 5,6-Dihydro-6,6-dimethyl-4-(piperidin-1-yl)pyridine-2(1H)-thione, which is formed from the reaction of piperidinium thiocyanate and mesityl oxide.[1]

This synthetic pathway provides crucial information. It confirms the expected connectivity of the atoms: a piperidone ring with a benzyl group attached to the nitrogen (position 1), two methyl groups at position 2, and a ketone at position 4. This proposed structure will now be rigorously tested by a suite of analytical techniques.

The Analytical Workflow: A Multi-Pronged Approach

A single analytical technique is rarely sufficient for complete structural elucidation. We will employ a logical sequence of analyses, starting with methods that confirm the overall mass and elemental formula, followed by techniques that probe the functional groups and the precise connectivity of the atomic framework.

Caption: Overall workflow for structural elucidation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is the initial checkpoint, providing the molecular weight of the compound and offering clues to its structure through fragmentation analysis. For a novel compound, this technique confirms that the synthesis has produced a molecule of the expected elemental composition.

Theoretical Foundation: Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase.[2][3][4][5] This process is energetic enough to not only eject an electron to form a molecular ion (M⁺˙) but also to cause extensive and reproducible fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.[4][5]

Predicted Spectrum for this compound

-

Molecular Ion (M⁺˙): The molecular formula is C₁₃H₁₇NO. The calculated monoisotopic mass is 217.1310 g/mol . We predict a strong molecular ion peak at m/z = 217 .

-

Key Fragmentation Pathways: The fragmentation of N-benzyl piperidines is well-understood and dominated by cleavage adjacent to the nitrogen atom (α-cleavage).[6]

-